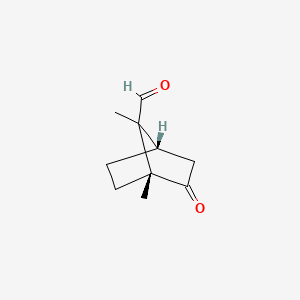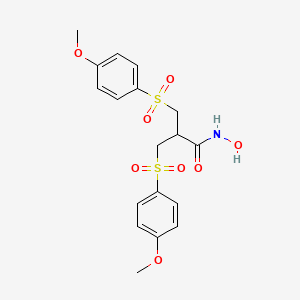
pi-Oxocamphor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Trans-pi-Oxocamphor: is a monoterpenoid compound with the molecular formula C10H14O2. It is known for its cardiotonic properties and has been used in clinical settings to treat central respiratory problems, such as cardiac and circulatory failure . The compound is also referred to by its trade name, Vitacamphor .
準備方法
Synthetic Routes and Reaction Conditions: Trans-pi-Oxocamphor can be synthesized from camphor through a series of chemical reactions, including bromination, reduction, esterification, hydrolysis, and oxidation . The synthetic route typically involves the following steps:
Bromination: Camphor is brominated to form bromo-camphor.
Reduction: Bromo-camphor is reduced to form hydroxy-camphor.
Esterification: Hydroxy-camphor is esterified to form camphor ester.
Hydrolysis: Camphor ester is hydrolyzed to form camphor acid.
Oxidation: Camphor acid is oxidized to form pi-Oxocamphor.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as gas chromatography-mass spectrometry (GC-MS) for quality control .
化学反応の分析
Types of Reactions: Trans-pi-Oxocamphor undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different oxo-derivatives.
Reduction: It can be reduced to form hydroxy derivatives.
Substitution: It can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products:
Oxidation: Oxo-derivatives of pi-Oxocamphor.
Reduction: Hydroxy derivatives of this compound.
Substitution: Substituted derivatives of this compound.
科学的研究の応用
Trans-pi-Oxocamphor has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Medicine: Used as a cardiotonic agent to treat cardiac and circulatory failure.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
作用機序
Trans-pi-Oxocamphor exerts its effects by acting on higher cerebral centers rather than on the brain stem . It enhances cardiac output and improves circulation by stimulating the central nervous system. The molecular targets and pathways involved include the modulation of ion channels and neurotransmitter release, leading to improved cardiac function .
類似化合物との比較
Camphor: A related monoterpenoid with similar chemical structure but different pharmacological properties.
Borneol: Another monoterpenoid with similar structure but used primarily as a flavoring agent and in traditional medicine.
Menthol: A monoterpenoid with similar structure but used for its cooling and analgesic properties.
Uniqueness of Trans-pi-Oxocamphor: Trans-pi-Oxocamphor is unique due to its specific cardiotonic properties and its ability to act on higher cerebral centers . Unlike camphor and borneol, which have broader applications, pi-Oxocamphor is primarily used in medical settings for its targeted effects on cardiac and circulatory systems .
特性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
(1R,4S)-1,7-dimethyl-2-oxobicyclo[2.2.1]heptane-7-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-9-4-3-7(5-8(9)12)10(9,2)6-11/h6-7H,3-5H2,1-2H3/t7-,9-,10?/m0/s1 |
InChIキー |
BZFVGPPELIFTQP-OKKRDJTBSA-N |
SMILES |
CC12CCC(C1(C)C=O)CC2=O |
異性体SMILES |
C[C@@]12CC[C@H](C1(C)C=O)CC2=O |
正規SMILES |
CC12CCC(C1(C)C=O)CC2=O |
同義語 |
pi-oxocamphor pi-oxocamphor, trans-(+)-isomer trans-pi-oxocampho |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![sodium;(6R,9E,12R,14S,17R,25S,26R,28S,29E,32R,34S,37R)-12,32-dihydroxy-6,13,13,17,26,33,33,37-octamethyl-4,7,19,21,24,27,38,39,41,42-decaoxa-20-boranuidaoctacyclo[18.17.1.11,34.12,20.15,8.114,18.125,28.018,22]tritetraconta-9,29-diene-3,23-dione](/img/structure/B1260595.png)


![potassium;(2S,5R,6R)-6-[[(2S)-2-(furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260599.png)




![4-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]-4-oxobutanamide](/img/structure/B1260608.png)

